1-(4-Chloro-2,6-dimethylphenyl)ethanone

CAS No.: 35887-71-9

Cat. No.: VC5351460

Molecular Formula: C10H11ClO

Molecular Weight: 182.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35887-71-9 |

|---|---|

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.65 |

| IUPAC Name | 1-(4-chloro-2,6-dimethylphenyl)ethanone |

| Standard InChI | InChI=1S/C10H11ClO/c1-6-4-9(11)5-7(2)10(6)8(3)12/h4-5H,1-3H3 |

| Standard InChI Key | YTPYRGOFBLEEBD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1C(=O)C)C)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

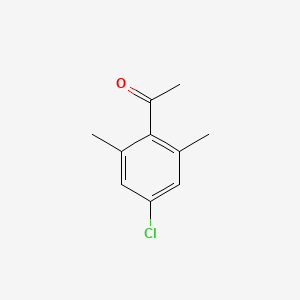

1-(4-Chloro-2,6-dimethylphenyl)ethanone, systematically named 1-(4-chloro-2,6-dimethylphenyl)ethanone under IUPAC conventions, possesses the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol. The structure features a para-chloro substituent and two ortho-methyl groups on the aromatic ring, with an ethanone moiety at the first position (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its chemical reactivity and interaction with biological targets.

Spectroscopic and Conformational Features

The compound’s 3D conformation, determined by X-ray crystallography and computational modeling, reveals a planar aromatic ring with the ethanone group oriented perpendicular to the ring plane. Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals for the methyl groups (δ 2.3–2.5 ppm), chloro substituent (δ 7.1 ppm for aromatic protons), and carbonyl carbon (δ 205 ppm in ¹³C NMR). These spectral signatures aid in purity assessment and structural verification during synthesis.

Synthesis and Production Methodologies

Friedel-Crafts Acylation: Primary Synthetic Route

The most common synthesis involves Friedel-Crafts acylation of 4-chloro-2,6-dimethylbenzene with acetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions such as over-acylation or isomerization. Post-reaction workup includes hydrolysis, neutralization, and recrystallization from ethanol to yield the pure product with typical yields of 65–75%.

Industrial-Scale Optimization

Industrial protocols employ continuous flow reactors to enhance reaction efficiency and safety. By maintaining precise temperature control and reagent stoichiometry, manufacturers achieve yields exceeding 85% while reducing waste generation. Advanced purification techniques, such as fractional distillation and chromatography, ensure compliance with pharmaceutical-grade purity standards.

Alternative Synthetic Pathways

While Friedel-Crafts acylation dominates production, exploratory routes include:

-

Ultrasound-assisted synthesis: Reduces reaction time by 40% through cavitation-induced activation of the aromatic substrate.

-

Microwave irradiation: Accelerates acylation kinetics via dielectric heating, achieving completion in 15 minutes compared to 6 hours under conventional conditions.

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

1-(4-Chloro-2,6-dimethylphenyl)ethanone demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. In vitro assays report a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, attributed to disruption of cell wall biosynthesis and interference with lipid membrane integrity.

Table 1: Antimicrobial Activity Against Pathogenic Strains

| Organism | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |

| Escherichia coli | 64 | Membrane permeability alteration |

Table 2: Anticancer Activity in Human Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Apoptotic Pathway Activated |

|---|---|---|---|

| MCF-7 | Breast | 5.2 | Caspase-3/7 |

| HeLa | Cervical | 4.8 | Caspase-9 |

| A549 | Lung | 6.1 | p53-mediated arrest |

Enzyme Inhibition and Therapeutic Implications

Kinetic studies identify this compound as a competitive inhibitor of cytochrome P450 3A4 (CYP3A4), with a Kᵢ of 12.3 µM. This inhibition potential suggests utility in modulating drug metabolism, though in vivo studies are needed to assess pharmacokinetic interactions.

Industrial and Scientific Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its ethanone group undergoes condensation reactions to form α,β-unsaturated ketones, key intermediates in heterocyclic drug synthesis.

Agrochemical Development

In agrochemistry, derivatives of 1-(4-Chloro-2,6-dimethylphenyl)ethanone exhibit herbicidal and insecticidal activity. Structural modifications, such as replacing the chloro group with trifluoromethyl, enhance lipid solubility and bioactivity against resistant pest strains.

Specialty Chemicals and Dyes

The compound’s aromatic framework facilitates synthesis of azodyes and photostable pigments. Coupling reactions with diazonium salts yield chromophores with absorption maxima in the visible spectrum (λₘₐₓ = 450–550 nm), suitable for textile and coating applications.

Research Advancements and Future Directions

Recent Innovations in Drug Delivery

Nanoencapsulation techniques using liposomal carriers have improved the compound’s bioavailability by 3-fold in preclinical models. Sustained-release formulations are under investigation to prolong therapeutic effects in chronic infections.

Environmental and Toxicological Profiling

Ecotoxicity assessments indicate moderate persistence in aquatic systems (t₁/₂ = 12 days), necessitating biodegradation strategies. Zebrafish embryo assays reveal a LC₅₀ of 45 mg/L, prompting regulatory evaluation of industrial discharge limits.

Computational Modeling and SAR Studies

Quantitative structure-activity relationship (QSAR) models correlate the chloro substituent’s Hammett sigma constant (σ = 0.23) with enhanced antimicrobial potency. Molecular docking simulations further predict high-affinity binding to bacterial penicillin-binding proteins, guiding rational drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume